molecular formula C9H14ClN3OS B2422306 N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride CAS No. 1839409-50-5

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride

Cat. No.: B2422306
CAS No.: 1839409-50-5
M. Wt: 247.74
InChI Key: PUAIYAJUDSEEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C9H13N3OS·HCl. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a thiazole ring and a piperidine ring, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS.ClH/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9;/h4-5,7,10H,1-3,6H2,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDKAHUYYXMYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=NC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride typically involves the reaction of 1,3-thiazole with piperidine-3-carboxamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide
  • N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide;hydrobromide
  • N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide;hydroiodide

Uniqueness

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are critical .

Biological Activity

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of the Compound

Chemical Structure : The compound features a thiazole ring and a piperidine moiety, which contribute to its versatility in biological interactions. Its IUPAC name is this compound, with a molecular weight of approximately 211.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring is known to modulate enzyme activity and receptor interactions, impacting various cellular pathways. Notably, it has been studied for its potential as an inhibitor of inflammatory processes and microbial growth.

1. Antimicrobial Properties

Research indicates that compounds similar to N-(1,3-thiazol-2-yl)piperidine derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

Pathogen Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusStrong antibacterial effects
Candida albicansModerate antifungal activity

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. It has been shown to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

3. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of thiazole derivatives, including this compound. Specific findings include:

Cancer Cell Line IC50 (µM) Effect Reference
HCT-15 (colon carcinoma)24.5Significant cytotoxicity
A549 (lung adenocarcinoma)19.8Induces apoptosis

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various thiazole derivatives against E. coli and S. aureus. The results indicated that N-(1,3-thiazol-2-yl)piperidine derivatives exhibited a dose-dependent inhibition of bacterial growth, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism
In a cellular model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced the secretion of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption characteristics and moderate plasma half-life, which are essential for maintaining effective concentrations in therapeutic settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.